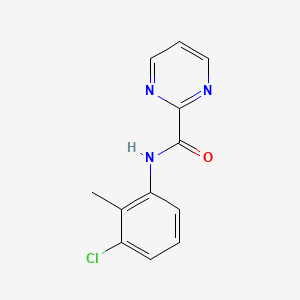

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide” is a chemical compound with the molecular formula CHClNO . It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 3 . Pyrimidines are part of many biologically important molecules, including nucleotides, nucleic acids, vitamins, and coenzymes .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic versatility of pyrimidine allows for the generation of structurally diverse derivatives . Specific synthesis methods for “N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide” were not found in the search results.Molecular Structure Analysis

The molecular structure of “N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide” is characterized by a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The compound also contains a chloro-methylphenyl group attached to the nitrogen atom of the pyrimidine ring .Physical And Chemical Properties Analysis

The average mass of “N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide” is 380.828 Da, and its monoisotopic mass is 380.104004 Da .Scientific Research Applications

- Research : Scientists have synthesized a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids containing this compound. These hybrids exhibit potent anti-urease activity, with IC50 values ranging from 0.0019 μM to 0.0532 μM . Compared to the standard thiourea (IC50 = 4.7455 μM), these compounds show promising inhibitory effects .

- Synthesis : The title compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was synthesized by refluxing 3-chloro-2-methylphenylthiourea with 4-fluorophenacylbromide in ethanol solvent .

Urease Inhibition

Thiazole Derivatives

Amide-Oxazine Moieties

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] , a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the Enoyl- [acyl-carrier-protein] reductase [NADH], inhibiting its function

Biochemical Pathways

The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . This disruption can lead to the bacterium’s inability to produce essential components of its cell wall, thereby inhibiting its growth and survival .

Pharmacokinetics

The compound’s bioavailability and pharmacokinetic profile would be crucial in determining its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide’s action primarily involve the disruption of fatty acid synthesis in Mycobacterium tuberculosis, leading to inhibited bacterial growth .

properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-8-9(13)4-2-5-10(8)16-12(17)11-14-6-3-7-15-11/h2-7H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGNFXUSEYOINT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2386213.png)

![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)

![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2386231.png)

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)